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Compound of Interest |

Compound Name: 3-(p-Tolyl)azetidine hydrochloride
CAS No.: 7606-36-2
Cat. No.: B13348762

Get Quote

Executive Summary & Chemical Identity

The incorporation of the azetidine ring into small-molecule drug candidates has surged in
modern drug discovery. As a highly strained, four-membered nitrogenous heterocycle, the
azetidine motif serves as an exceptional bioisostere for larger rings like piperidines and
pyrrolidines. It offers reduced lipophilicity (lower logP), enhanced metabolic stability, and finely
tuned basicity (pKa) .

3-(p-Tolyl)azetidine hydrochloride is a highly versatile building block in this chemical space,
providing a pre-installed para-tolyl group ideal for exploring hydrophobic sub-pockets in target
proteins. This whitepaper provides an authoritative framework for the safe handling,
toxicological profiling, and synthetic derivatization of this compound.

Why the Hydrochloride Salt? The free base form of azetidines is often a volatile, unstable oil
prone to atmospheric oxidation and degradation. Formulating 3-(p-Tolyl)azetidine as an HCI
salt ensures bench stability, prevents oxidative degradation of the secondary amine, and
facilitates highly accurate stoichiometric weighing during complex cross-coupling reactions.
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Physicochemical Properties & Hazard Identification

To ensure rigorous laboratory safety, all quantitative physicochemical data and GHS hazard
classifications have been summarized below.

Table 1: Physicochemical .

Experimental Causality &

Property Value / Description
Notes
] The HCI salt ensures solid-
Chemical Formula C1oH13N - HCI -
state stability.
] Calculated as Free Base
Molecular Weight 183.68 g/mol
(147.22) + HCI (36.46).
) ) Discoloration (yellowing)
Appearance White to off-white powder o o
indicates free-base oxidation.
. Highly soluble in polar aprotic
Solubility H20, DMSO, MeOH, DMF ) )
solvents; insoluble in hexanes.
Lower lipophilicity compared to
LogP (Free Base) ~1.8-2.1

piperidine analogs.

Table 2: GHS Hazard Classification & Safety Protocols
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Mitigation Strategy &
Hazard Class GHS Code .
Causality

o Do not ingest. Use enclosed
Acute Toxicity (Oral) H302 o )
weighing stations.

Double-gloving (Nitrile).
Solvents like DMF/DMSO

rapidly carry the amine through

Skin Irritation H315

the skin barrier.

Safety goggles. The basicity of
o the amine upon dissolution in
Eye Irritation H319 ]
ocular fluid causes severe pH-

driven tissue damage.

Fume hood mandatory. Fine
) powder dust can irritate the
STOT (Respiratory) H335 )
respiratory tract upon

inhalation.

Mechanistic Toxicology & Metabolism

Understanding the biological fate of azetidines is critical for both laboratory safety and
downstream drug design. Azetidines exhibit unique metabolic profiles compared to unstrained
amines, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver (e.g.,
CYP2C9, CYP2D6) .

The causality of azetidine-induced cellular stress often stems from a-carbon oxidation. When
the CYP450 system oxidizes the carbon adjacent to the nitrogen, it forms an unstable
endocyclic iminium intermediate. The inherent ring strain of the four-membered azetidine ring
(approx. 26 kcal/mol) drives the rapid hydrolysis and ring-opening of this intermediate. This
process generates reactive aldehydes or primary amines which can covalently bind to cellular
proteins unless rapidly quenched by Phase Il detoxification pathways (e.g., glutathione [GSH]
adduct formation) .
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Proposed CYP450-mediated alpha-carbon oxidation and ring-opening metabolic pathway of
azetidines.

Laboratory Handling & Self-Validating Storage
Protocols

To maintain the integrity of 3-(p-Tolyl)azetidine hydrochloride, strict environmental controls
must be enforced:

 Inert Atmosphere Storage: Store the compound in a desiccator under an Argon or Nitrogen
atmosphere at 2—8°C. Causality: Hydrochloride salts of secondary amines are inherently
hygroscopic. Moisture absorption leads to deliquescence and potential hydrolysis over long-
term storage, which will skew stoichiometric calculations in sensitive catalytic reactions.

» Self-Validating Quality Control: Before utilizing a batch that has been stored for >6 months,
perform a rapid Karl Fischer titration to verify water content (<0.5%) or a *H-NMR in DMSO-
ds. The structural integrity is validated by the presence of the characteristic multiplet of the
azetidine ring protons at & 3.8-4.2 ppm.

» Spill Protocol: In the event of a powder spill, do not use water immediately, as this dissolves
the salt and spreads the active compound. Sweep up the solid using anti-static tools, place it
in a hazardous waste container, and wipe the area with a 5% acetic acid solution to
neutralize any trace free-base amine, followed by a water wash.

Synthetic Utility & Derivatization Workflow

3-(p-Tolyl)azetidine is predominantly utilized as a nucleophile in Nucleophilic Aromatic
Substitution (SnAr) or Buchwald-Hartwig cross-coupling reactions to generate N-functionalized
APls.
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Below is a highly optimized, self-validating methodology for the N-arylation of this building
block.

Step-by-Step Methodology: N-Arylation via Cross-
Coupling

Step 1: Free-Basing & Solubilization

o Action: Suspend 3-(p-Tolyl)azetidine HCI (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous DMF
under Argon. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

o Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups
provide steric hindrance, ensuring it acts strictly as a base to liberate the azetidine without
competing as a nucleophile against the electrophile.

Step 2: Electrophile & Catalyst Addition

o Action: Add the desired aryl halide (1.1 equiv), followed by Pdz(dba)s (0.05 equiv) and
BrettPhos ligand (0.1 equiv).

o Causality: The BrettPhos ligand is specifically engineered for the cross-coupling of
secondary aliphatic amines (like azetidines) to aryl halides, effectively preventing unwanted
B-hydride elimination pathways that plague standard palladium catalysts.

Step 3: Self-Validating Reaction Monitoring

o Action: Heat the reaction mixture to 80°C. Aliquot 10 uL every 2 hours, dilute in 1 mL MeOH,
and analyze via LC-MS.

» Validation: The reaction is deemed complete when the starting material mass trace
(m/z[M+H]* 148.1 for the free base) falls below 5% relative to the product peak. Do not
proceed to workup until this metric is met.

Step 4: Aqueous Workup & pH Validation

e Action: Cool to room temperature, quench with 10 mL of H20, and extract with Ethyl Acetate
(3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution.
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+ Validation & Causality: Check the pH of the initial aqueous layer using pH paper; it must be
~8-9 to ensure the azetidine product remains in its organic-soluble free-base form. If pH < 7,
the product will protonate and be lost in the aqueous waste. The LiCl wash is critical as it
selectively pulls residual DMF out of the organic phase, preventing co-elution during
downstream flash chromatography.
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Standard step-by-step synthetic workflow for the N-functionalization of 3-(p-Tolyl)azetidine.

References

Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain
Release Functionalization Source: Journal of the American Chemical Society (via PubMed
Central / NIH) URL:[Link]

Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable
Resistance by Blocking Mycolate Assembly Source: ACS Infectious Diseases (via PubMed
Central / NIH) URL:[Link]

Title: Unusual Biotransformation Reactions of Drugs and Drug Candidates Source: Drug
Metabolism and Pharmacokinetics (ScienceDirect) URL:[Link]

To cite this document: BenchChem. [In-Depth Technical Guide & Safety Data Protocol: 3-(p-
Tolyl)azetidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13348762/docs#in-depth-technical-guide-safety-
data-protocol-3-p-tolyl-azetidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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